6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.331. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antibacterial and Antifungal Agents
Research has shown that derivatives of 1,2,4-triazin-5(4H)-one, incorporating pharmacophores such as fluorobenzyl and methoxyphenyl groups, exhibit significant antibacterial and antifungal activities. For instance, the synthesis of fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial properties at low concentrations, highlighting the potential of such compounds in developing new antimicrobial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Additionally, compounds synthesized from 1,2,4-triazole derivatives were screened for antimicrobial activities, revealing good to moderate effects against various microorganisms, further supporting the utility of 1,2,4-triazin-5(4H)-one derivatives in combating infectious diseases (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Antioxidant and Anticancer Applications
In another study, novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety were synthesized and evaluated as antioxidants. These compounds exhibited more activity than other synthesized systems, indicating their potential as antioxidant agents (Makki, M., Abdel-Rahman, R. M., & Alharbi, Abdulrahman S., 2018). Furthermore, the synthesis and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity against a panel of cancer types demonstrated the chemotherapeutic potential of these compounds (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
Molecular Structure and Interaction Studies
The molecular structure and intermolecular interactions of derivatives have been explored to understand their binding mechanisms and improve their efficacy. For instance, the synthesis and molecular structure analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provided insights into its potential as a bioactive compound through hydrogen bonding and pi-pi stacking interactions (Hwang, L., Tu, Chunlai, Wang, Jung, & Lee, Gene-Hsiang, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as changes in cell proliferation, apoptosis, and other cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, such as inducing or inhibiting apoptosis, affecting cell proliferation, and other effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-14-4-2-3-13(10-14)19-17-20-16(23)15(21-22-17)9-11-5-7-12(18)8-6-11/h2-8,10H,9H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBSBRCHPZOEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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